molecular formula C12H18O2 B14232451 4-(Bicyclo[2.2.1]heptan-2-yl)oxan-2-one CAS No. 401815-31-4

4-(Bicyclo[2.2.1]heptan-2-yl)oxan-2-one

Cat. No.: B14232451
CAS No.: 401815-31-4
M. Wt: 194.27 g/mol
InChI Key: IJGGSCSTRYJBKY-UHFFFAOYSA-N
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Description

4-(Bicyclo[221]heptan-2-yl)oxan-2-one is a chemical compound with the molecular formula C12H18O2 It is characterized by a bicyclic structure, which includes a bicyclo[221]heptane ring system fused to an oxan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bicyclo[2.2.1]heptan-2-yl)oxan-2-one typically involves the cycloaddition reactions of suitable precursors. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of catalysts to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can improve the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Bicyclo[2.2.1]heptan-2-yl)oxan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

4-(Bicyclo[2.2.1]heptan-2-yl)oxan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Bicyclo[2.2.1]heptan-2-yl)oxan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit protein phosphatases, leading to altered cellular signaling pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Properties

CAS No.

401815-31-4

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

4-(2-bicyclo[2.2.1]heptanyl)oxan-2-one

InChI

InChI=1S/C12H18O2/c13-12-7-10(3-4-14-12)11-6-8-1-2-9(11)5-8/h8-11H,1-7H2

InChI Key

IJGGSCSTRYJBKY-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2C3CCOC(=O)C3

Origin of Product

United States

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